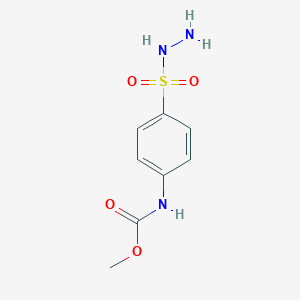
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI), also known as MCHA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a hydrazide derivative of benzenesulfonic acid and is used in the synthesis of various drugs. MCHA has been found to have several biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism Of Action
The mechanism of action of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in cellular processes. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical And Physiological Effects
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) that can cause cellular damage. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in lab experiments include its low toxicity, high solubility in water, and ability to inhibit the activity of specific enzymes and proteins. However, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has some limitations, including its instability in acidic conditions and its potential to form reactive intermediates that can cause cellular damage.
Future Directions
There are several future directions for research on Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). One area of interest is the development of new drugs based on the structure of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). Finally, there is a need for further studies to determine the safety and efficacy of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in animal models and human clinical trials.
Synthesis Methods
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) can be synthesized through the reaction of benzenesulfonyl chloride with ethyl carbazate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate. The synthesis of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been extensively studied for its potential use in the development of new drugs. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
properties
CAS RN |
1879-26-1 |
|---|---|
Product Name |
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) |
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
InChI Key |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




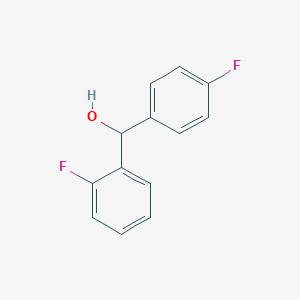

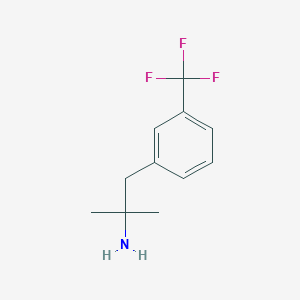
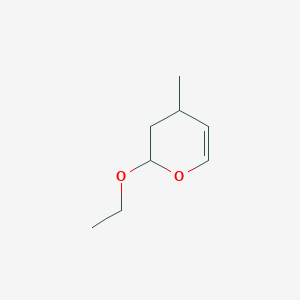
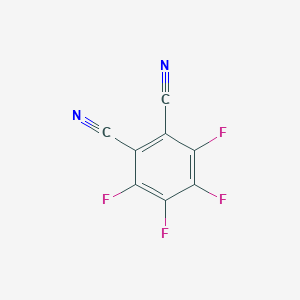
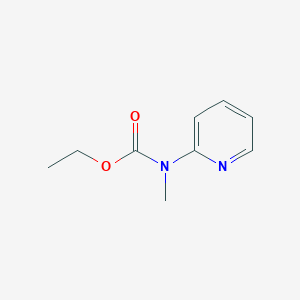
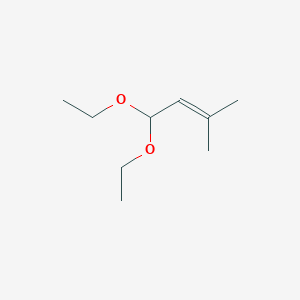
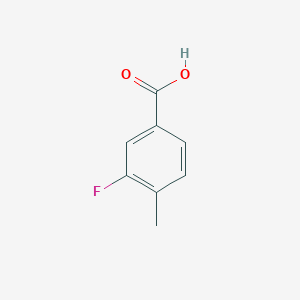
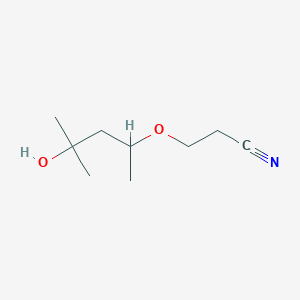
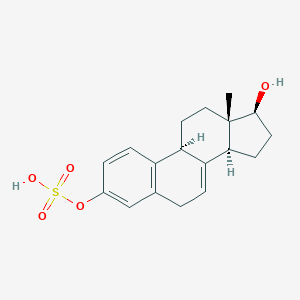
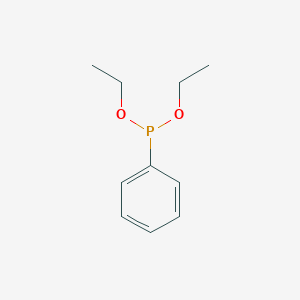
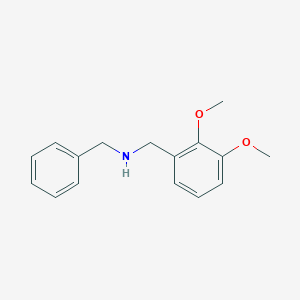
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)